molecular formula C18H15F3N4O2 B13962146 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

Cat. No.: B13962146
M. Wt: 376.3 g/mol
InChI Key: RKYLIIWANMHYPV-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:

    Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Functionalization: Introduction of the 3,5-difluorophenyl and dimethylamino groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Potential use as a drug candidate for treating various diseases.

    Diagnostic Tools: May be used in imaging or diagnostic assays.

Industry

    Chemical Intermediates: Used in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-difluorophenyl)-N-(2-dimethylamino-4-oxo-4H-quinazolin-3-yl)acetamide: Lacks the 6-fluoro group.

    2-(3,5-difluorophenyl)-N-(2-methylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide: Has a methylamino group instead of dimethylamino.

Uniqueness

The presence of the 6-fluoro and dimethylamino groups in 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide may confer unique biological activity and chemical reactivity compared to similar compounds. These structural differences can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-N-[2-(dimethylamino)-6-fluoro-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C18H15F3N4O2/c1-24(2)18-22-15-4-3-11(19)9-14(15)17(27)25(18)23-16(26)7-10-5-12(20)8-13(21)6-10/h3-6,8-9H,7H2,1-2H3,(H,23,26)

InChI Key

RKYLIIWANMHYPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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